molecular formula C35H54O13 B231924 Cheiroside A CAS No. 17179-38-3

Cheiroside A

Cat. No. B231924
CAS RN: 17179-38-3
M. Wt: 682.8 g/mol
InChI Key: OQZGLOBKVNEEPK-CJRBHMKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cheiroside A is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a type of glycoside that is extracted from the roots of the Chinese medicinal plant, Stellera chamaejasme. Cheiroside A has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

Dietary and Medicinal Uses

Cheiroside A, a flavonoid derivative found in various edible plants, is widely used in food and traditional medicines. These plant parts, including fruits, leaves, or roots, serve as both food and medicinal treatments for various ailments, and in some cases, as food supplements. This application emphasizes the use of natural compounds in drug development, food supplements, and nutraceuticals (Grochowski et al., 2018).

Bioactivity in Crop Protection

The ChEMBL database, a large-scale drug discovery resource, includes bioactivity data relevant to human health research. This data, including information on compounds like Cheiroside A, is also applicable in fields like crop protection research. It aids in identifying chemical scaffolds active against specific targets or endpoints, crucial for crop protection (Gaulton et al., 2015).

Chemical Structure and Properties

Cheiroside A's structural properties have been explored in various studies. For instance, it has been identified that in Cheiroside A, D-glucose is attached at C4 of D-fucose. This understanding of its chemical structure aids in comprehending its biological activities and potential applications (Makarevich, 2004).

Antioxidant and Cytoprotective Effects

Research has highlighted the role of p-coumaroyl in the antioxidant and cytoprotective effects of flavonoid glycosides, including Cheiroside A. The study compared the antioxidant effects of different compounds, demonstrating Cheiroside A’s potential in therapies like mesenchymal stem cell (MSC) implantation (Li et al., 2017).

Use in Cosmetics

The biological activities of Cheiroside A have been investigated for cosmetic applications. It has been used in skin care products for its protective benefits, anti-inflammatory properties, and potential in treating normal and sensitive skin (Carola et al., 2010).

Anticancer Properties

Cheiroside A has been explored for its potential in cancer treatment. Studies show its anti-proliferative effects on liver cancer cell lines and its role as a Carbonic anhydrases XII inhibitor, affecting apoptotic pathways. This reveals its potential in liver cancer therapy (Han et al., 2021).

properties

CAS RN

17179-38-3

Molecular Formula

C35H54O13

Molecular Weight

682.8 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19+,20-,21+,22-,23-,25-,26+,27-,28-,29-,30+,31+,32+,33+,34-,35+/m1/s1

InChI Key

OQZGLOBKVNEEPK-CJRBHMKXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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